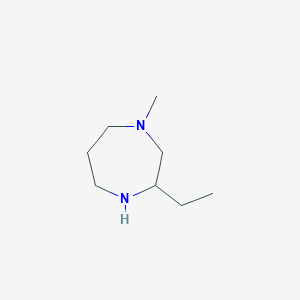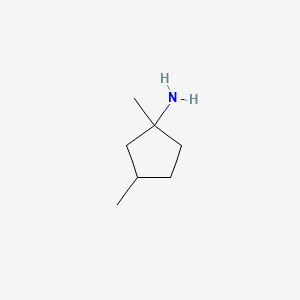
1,3-Dimethylcyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylcyclopentan-1-amine is an organic compound with the molecular formula C7H15N It is a derivative of cyclopentane, where two methyl groups are attached to the first and third carbon atoms, and an amine group is attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by reductive amination. The process typically involves:
Alkylation: Cyclopentanone is reacted with methyl iodide in the presence of a strong base like sodium hydride to form 1,3-dimethylcyclopentanone.
Reductive Amination: The resulting 1,3-dimethylcyclopentanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,3-Dimethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-dimethylcyclopentan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylcyclopentan-1-amine can be compared with other similar compounds such as:
1,2-Dimethylcyclopentan-1-amine: Differing in the position of the methyl groups, this compound may exhibit different chemical and biological properties.
1,3-Dimethylcyclohexan-1-amine: With an additional carbon in the ring, this compound has a different ring strain and steric hindrance, affecting its reactivity.
Cyclopentylamine: Lacking the methyl groups, this compound has different steric and electronic properties, influencing its chemical behavior.
Eigenschaften
Molekularformel |
C7H15N |
|---|---|
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
1,3-dimethylcyclopentan-1-amine |
InChI |
InChI=1S/C7H15N/c1-6-3-4-7(2,8)5-6/h6H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
JGWGDVYJTSMCRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


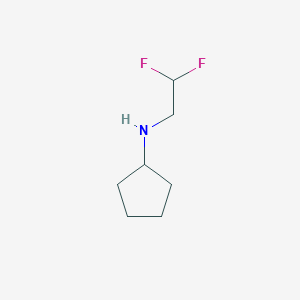
amine](/img/structure/B13227026.png)
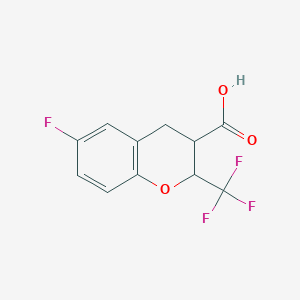

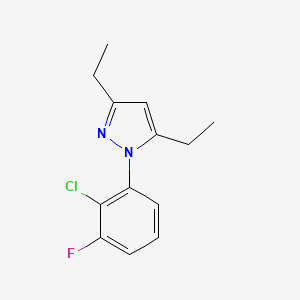
![2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine](/img/structure/B13227056.png)
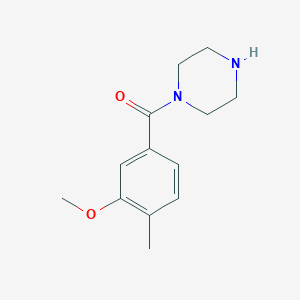
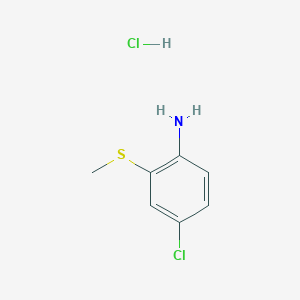
![6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13227093.png)
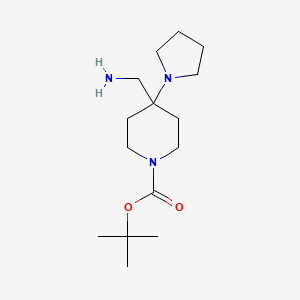
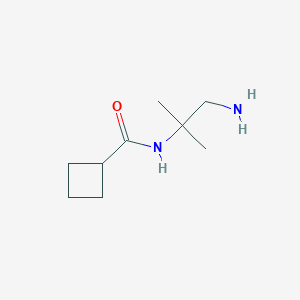
![1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13227114.png)
![1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B13227115.png)
